molecular formula C9H11BN2O2 B14088898 (2-Cyano-5-isopropylpyridin-4-yl)boronic acid

(2-Cyano-5-isopropylpyridin-4-yl)boronic acid

Cat. No.: B14088898
M. Wt: 190.01 g/mol
InChI Key: RWYJMSPYXSXHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyano-5-isopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C9H11BN2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both cyano and isopropyl groups on the pyridine ring makes this compound unique and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-5-isopropylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reagent flow rates . This approach minimizes human error and enhances the scalability of the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyano-5-isopropylpyridin-4-yl)boronic acid is unique due to the presence of both cyano and isopropyl groups on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

(2-cyano-5-propan-2-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-6(2)8-5-12-7(4-11)3-9(8)10(13)14/h3,5-6,13-14H,1-2H3

InChI Key

RWYJMSPYXSXHPJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1C(C)C)C#N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.